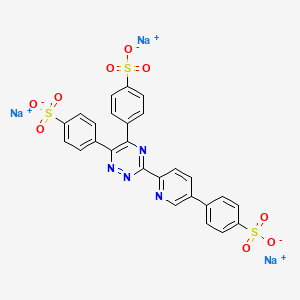
4-Chloro-3-methy-2-butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methy-2-butenenitrile, commonly known as CMBC, is an organic compound with a wide range of applications in the scientific and medical fields. CMBC is a colorless liquid with a sweet smell, and is an important intermediate in the production of a variety of organic compounds. Its structure consists of a nitrile group, CH2=C(CN)2, attached to a chlorine atom. CMBC has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. In addition, it has been used as a reagent for the synthesis of other organic compounds, such as fatty acid esters, nitriles, and lactones.
Applications De Recherche Scientifique
Electrochemical Reduction and Film Formation 2-Butenenitrile forms nanometer-thick grafted films by electroreduction, a property distinct from other vinylic monomers due to its slightly acidic hydrogen atom. This process leads to the formation of films primarily composed of monomers, dimers, and trimers, demonstrating unique behavior in electrochemical contexts. The carbon-to-nickel bond formation is a notable outcome, offering insights into the chemistry of surface grafting (Deniau et al., 2006).
Kinetic and Mechanistic Studies In situ FTIR spectroscopy was employed to study the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, revealing zero-order kinetics. The study offered a detailed look into the molecular changes and the rates at which they occur, providing a kinetic profile that can be valuable for understanding and optimizing this transformation (Bini et al., 2010).
Surface Reactions and Isomerization The reactions of nitriles, including 4-Chloro-3-methyl-2-butenenitrile, on semiconductor surfaces like Ge(100)-2x1 have been studied, revealing the selective and competitive nature of these reactions. The possibility of surface-catalyzed isomerization offers a pathway for altering molecular structures, potentially important for material science and nanotechnology applications (Filler et al., 2003).
Safety and Hazards
Safety data sheets provide information about the potential hazards of 4-Chloro-3-methy-2-butenenitrile. It is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-Chloro-3-methy-2-butenenitrile can be achieved through a multi-step process involving the conversion of readily available starting materials to the final product. The key steps in the synthesis pathway include the preparation of the starting material, the introduction of the chloro group, the addition of the nitrile group, and the selective introduction of the methyl group.", "Starting Materials": [ "Acetone", "Sodium hydroxide", "Chlorine gas", "Acetonitrile", "Methyl magnesium bromide", "Copper(I) iodide", "4-Chloro-3-buten-2-one" ], "Reaction": [ "Step 1: Acetone is treated with sodium hydroxide to form the enolate ion, which is then reacted with chlorine gas to introduce the chloro group at the β-position. This yields 4-chloro-3-buten-2-one.", "Step 2: The 4-chloro-3-buten-2-one is then treated with acetonitrile in the presence of a base to introduce the nitrile group at the α-position. This yields 4-chloro-3-butenenitrile.", "Step 3: The 4-chloro-3-butenenitrile is then treated with methyl magnesium bromide in the presence of copper(I) iodide to selectively introduce the methyl group at the γ-position. This yields 4-Chloro-3-methy-2-butenenitrile, the final product." ] } | |
Numéro CAS |
4450-34-4 |
Formule moléculaire |
C5H6ClN |
Poids moléculaire |
115.56 g/mol |
Nom IUPAC |
4-chloro-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3 |
Clé InChI |
BSJPXSSFMNEOQV-UHFFFAOYSA-N |
SMILES |
CC(=CC#N)CCl |
SMILES canonique |
CC(=CC#N)CCl |
Synonymes |
4-Chlor-3-methyl-crotononitril; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)








![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

